

Chemical Profile & Core Application

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Compound Focus: Carzenide

CAS No.: 138-41-0

Cat. No.: S002764

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- **Chemical Identity:** **Carzenide** is an organic compound with the molecular formula $C_7H_7NO_4S$ and a molecular weight of 201.2 g/mol. It typically appears as a white, uniform crystalline powder [1].
- **Primary Research Context:** While **Carzenide** itself has diverse potential applications (e.g., as a pesticide residue analysis reagent or in ion exchangers), its most significant role is as a **pharmaceutical intermediate** [1]. It serves as a key building block in the synthesis of novel benzenesulfonamide derivatives designed to inhibit Carbonic Anhydrase (CA) enzymes, which are important targets in drug discovery for conditions like glaucoma, epilepsy, and cancer [2] [3].
- **Solubility Note:** **Carzenide** has low solubility in water at room temperature. Solubility can be improved by heating or using solvents like sodium hydroxide solution [1].

Troubleshooting Common Experimental Issues

Here are solutions to common problems researchers face when working with **Carzenide** and related benzenesulfonamide compounds.

Problem: Low Yield in Synthesis of Benzenesulfonamide Derivatives

- **Potential Cause:** Incomplete reaction or unstable intermediates.
- **Solution:** Ensure reaction temperatures are maintained between 80-100°C as required, and confirm the complete removal of Boc-protecting groups using trifluoroacetic acid before proceeding to the next step [2].

Problem: Poor Solubility of Final Compound in Assay Buffer

- **Potential Cause:** The hydrophobic "tail" incorporated into the molecule is too long or bulky.

- **Solution:** Redesign the synthetic route to incorporate shorter or more polar functional groups in the tail section to improve aqueous solubility [3].

Problem: Non-Selective Inhibition of CA Isoforms

- **Potential Cause:** The inhibitor structure does not adequately exploit differences in the amino acid residues at the entrance of the CA isoforms' active sites.
- **Solution:** Employ the "**tail approach**" [2] [3]. Systematically vary the chemical moieties (e.g., substituted benzaldehydes) on the tail of the molecule to enhance interactions with specific isoforms and improve selectivity [2].

Problem: Inconsistent IC50/KI Values in CA Inhibition Assays

- **Potential Cause:** Variations in enzyme concentration, substrate saturation, or assay pH.
- **Solution:** Use the stopped-flow CO₂ hydrase assay method, standardize enzyme concentrations across all runs, and ensure a consistent, saturated CO₂ environment for the reaction [2].

Experimental Data & Protocols

Key Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This is a standard method for determining the inhibition constants (KI) of carbonic anhydrase inhibitors [2].

- **Principle:** The assay measures the initial rate of CO₂ hydration catalyzed by CA in the presence of an inhibitor.
- **Procedure:**
 - Prepare a buffered solution (typically around pH 7.0) saturated with CO₂.
 - Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated buffer using a stopped-flow instrument.
 - Monitor the change in pH (using a pH-sensitive indicator) or pressure as CO₂ is hydrated.
 - Measure the initial rate of the reaction for at least three different assays to ensure reproducibility.
- **Data Analysis:** The inhibition constant (KI) is calculated from the measured initial rates in the presence and absence of the inhibitor. Errors are typically in the range of ±5–10% [2].

Inhibitory Activity of Selected Compounds

The table below summarizes the inhibitory activity (KI in nM) of selected benzenesulfonamide derivatives against key human Carbonic Anhydrase (hCA) isoforms, with Acetazolamide (AAZ) as a reference drug [2].

Table 1: Inhibition Constants (KI, nM) of Benzenesulfonamide Derivatives

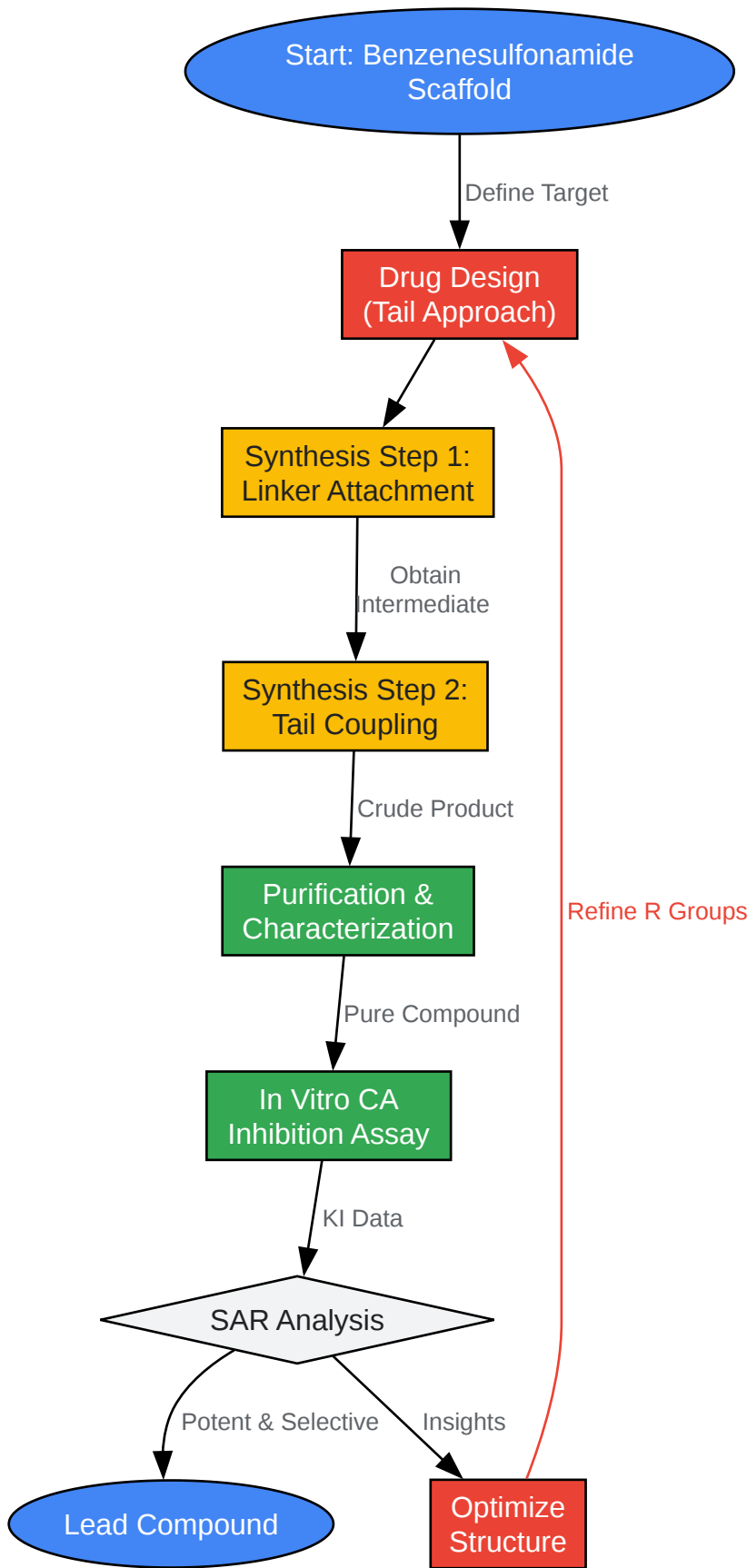
Compound	R Group	hCA I	hCA II	hCA IX	hCA XII
18	4-F	724.7	9.2	30.1	53.2
19	2-F	24.6	3.9	20.3	58.3
24	4-Br, 2-OH	138.4	5.3	115.6	97.6
34	4-Br, 2-OH	653.8	2.8	1915	7.2
AAZ	(Reference)	250	12.1	25.8	5.7

Note: Lower KI values indicate more potent inhibition. Data is the mean from three different assays [2].

Research Workflow Visualization

The following diagram, generated using Graphviz, illustrates the typical workflow for designing, synthesizing, and evaluating novel benzenesulfonamide CAIs based on the "tail approach" strategy.

Title: CAI Design & Synthesis Workflow



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Key Takeaways for Researchers

- **Strategy is Key:** The "**tail approach**" is a fundamental and successful strategy for developing selective CA inhibitors. Focus on designing diverse tail moieties to interact with specific regions of the CA enzyme [2] [3].
- **Ureido Linkers Are Effective:** Using a ureido moiety as a linker between the sulfonamide warhead and the tail can stabilize the enzyme-inhibitor complex through hydrogen bonds and provide conformational flexibility [2].
- **Data-Driven Optimization:** Use quantitative KI data from stopped-flow assays to build robust Structure-Activity Relationship (SAR) models, which are essential for rational drug optimization [2] [3].

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References

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2. Benzylaminoethyureido-Tailed Benzenesulfonamides [pmc.ncbi.nlm.nih.gov]
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